Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Benzyl 5-oxo-2-azabicyclo[221]heptane-2-carboxylate is a chemical compound with the molecular formula C14H15NO3 It is known for its unique bicyclic structure, which includes a ketone and an ester functional group
Mechanism of Action
Mode of Action
The mode of action of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is currently unknown due to the lack of information about its specific targets . Once the targets are identified, it will be possible to explain the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with benzyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the benzyl and ester groups.
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: A hydroxylated derivative with different chemical properties.
Uniqueness: Benzyl 5-oxo-2-azabicyclo[221]heptane-2-carboxylate is unique due to the presence of both a ketone and an ester group within its bicyclic framework
Properties
IUPAC Name |
benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBNRJQNBQXKON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576625 |
Source
|
Record name | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140927-13-5 |
Source
|
Record name | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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